molecular formula C9H18N2 B14698073 1,6-Diazabicyclo[4.4.1]undecane CAS No. 25336-51-0

1,6-Diazabicyclo[4.4.1]undecane

Cat. No.: B14698073
CAS No.: 25336-51-0
M. Wt: 154.25 g/mol
InChI Key: GDLMPSBUELUPDP-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[441]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazabicyclo[4.4.1]undecane can be synthesized through the condensation of monoethanolamine with formaldehyde. This reaction yields 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N′-methylene-bis(oxazolidine) in a specific ratio . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazabicyclo[4.4.1]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include formaldehyde, monoethanolamine, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, condensation reactions with formaldehyde yield 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane .

Mechanism of Action

The mechanism of action of 1,6-Diazabicyclo[4.4.1]undecane and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives that act as dual orexin receptor antagonists interact with orexin receptors to modulate sleep-wake cycles . The bicyclic structure allows for specific binding interactions with target proteins, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diazabicyclo[4.4.1]undecane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical reactivity and potential for forming various derivatives with diverse biological activities.

Properties

CAS No.

25336-51-0

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,6-diazabicyclo[4.4.1]undecane

InChI

InChI=1S/C9H18N2/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-9H2

InChI Key

GDLMPSBUELUPDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCCN(C1)C2

Origin of Product

United States

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